molecular formula C12H19N5O2S B2384696 4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one CAS No. 869067-50-5

4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one

Cat. No. B2384696
CAS RN: 869067-50-5
M. Wt: 297.38
InChI Key: WVORHUMKVAOOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring containing one nitrogen atom, and a 1,2,4-triazine ring, which is a six-membered ring containing three nitrogen atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as 1,3,5-triazine derivatives, have been synthesized using microwave irradiation, which gives the desired products in less time, good yield, and higher purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azepane and 1,2,4-triazine rings. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the azepane and 1,2,4-triazine rings. For example, the chloride ion of similar compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .

Scientific Research Applications

Synthesis of Heterocycles

A key application of compounds related to "4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one" is in the synthesis of various heterocycles. For instance, Matlock et al. (2015) demonstrated a concise synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines, highlighting the utility of related compounds in generating a diverse array of heterocycles with high levels of regio- and diastereoselectivity (Matlock et al., 2015). This approach opens avenues for the development of novel compounds with potential pharmacological applications.

Chemoselective Bioconjugation

Lin et al. (2017) introduced a redox-based strategy for chemoselective bioconjugation targeting methionine residues in proteins, using oxaziridine-based reagents for selective, rapid, and robust labeling. This method underscores the potential of utilizing compounds similar to "4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one" in precise payload addition to proteins and the synthesis of antibody-drug conjugates (Lin et al., 2017). This innovative approach could significantly impact the field of drug development and targeted therapies.

Antimicrobial Applications

Compounds bearing structural similarities to "4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one" have shown promise in antimicrobial applications. For example, Kumara et al. (2015) reported on the synthesis of novel triazinone derivatives that exhibited antimicrobial properties, highlighting the potential of such compounds in combating microbial infections (Kumara et al., 2015). These findings suggest a role for these compounds in the development of new antimicrobial agents.

Future Directions

Future research could focus on synthesizing this compound and characterizing its physical and chemical properties. Additionally, its potential biological activities could be explored, given the known activities of similar 1,3,5-triazine derivatives .

properties

IUPAC Name

4-amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c1-9-11(19)17(13)12(15-14-9)20-8-10(18)16-6-4-2-3-5-7-16/h2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORHUMKVAOOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321468
Record name 4-amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one

CAS RN

869067-50-5
Record name 4-amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.